3-Amino-2-Bromo-5-fluoropyridine physical properties
3-Amino-2-Bromo-5-fluoropyridine physical properties
An In-depth Technical Guide to the Physical Properties of 3-Amino-2-Bromo-5-fluoropyridine
Introduction
3-Amino-2-bromo-5-fluoropyridine is a halogenated pyridine derivative that serves as a crucial intermediate and building block in organic synthesis. Its unique structural arrangement, featuring an amino group, a bromine atom, and a fluorine atom on a pyridine core, imparts a distinct reactivity profile. This makes it a valuable reagent in the development of novel pharmaceutical compounds and advanced materials.[1] The strategic placement of these functional groups allows for participation in a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.
A thorough understanding of the physical properties of 3-Amino-2-bromo-5-fluoropyridine is paramount for its effective application in research and development. Properties such as melting point, solubility, and thermal stability directly influence reaction setup, purification strategies, formulation, and storage conditions.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols for their verification, empowering researchers to utilize this versatile molecule with precision and confidence.
Core Physicochemical Properties
The fundamental physical and chemical properties of 3-Amino-2-bromo-5-fluoropyridine are determined by its molecular structure. The presence of electronegative halogen atoms (Br and F) and an electron-donating amino group creates a polar molecule, influencing its intermolecular interactions and bulk properties.[1]
A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrFN₂ | [2] |
| Molecular Weight | 191.00 g/mol | [3] |
| Appearance | White to pale pink or pale brown solid powder. | [4][5] |
| Melting Point | 114-116 °C | [6] |
| Boiling Point | 273.6°C at 760 mmHg (Predicted) | [6] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Limited solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| pKa | Amino group: ~9-10; Pyridinium ion: ~0-1 (Estimated) | [1] |
The melting point of 114-116 °C indicates that this compound is a solid at room temperature with relatively strong intermolecular forces, likely a combination of dipole-dipole interactions and hydrogen bonding from the amino group. Its predicted high boiling point is also consistent with a polar molecule of its mass.[6] While precise quantitative solubility data is scarce in public literature, its structure suggests limited solubility in water and better solubility in moderately polar to nonpolar organic solvents.[1]
Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of a starting material like 3-Amino-2-bromo-5-fluoropyridine is a critical, self-validating step in any synthetic workflow. Impurities can lead to unexpected side reactions, lower yields, and complications in the purification of subsequent products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard and reliable method for assessing the purity of such compounds.[7][8]
Rationale for Method Selection
RP-HPLC is chosen for its high resolution and sensitivity. A C18 (octadecyl) column is effective for retaining moderately polar compounds like halogenated pyridines.[7] The mobile phase, typically a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of the separation. UV detection is suitable as the pyridine ring is a chromophore.[7][9]
Experimental Protocol: Purity Determination by RP-HPLC
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 10 mg of 3-Amino-2-bromo-5-fluoropyridine.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This is the stock solution.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the 1:1 acetonitrile/water mixture.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working solution into the HPLC system.
-
Record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Determination.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
The melting point is a fundamental physical property that serves as an indicator of both identity and purity. Differential Scanning Calorimetry (DSC) provides a more detailed and accurate thermal profile than traditional melting point apparatus.[10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for the precise determination of the melt onset temperature and the enthalpy of fusion.[11][12]
Rationale for Method Selection
DSC is a highly sensitive thermoanalytical technique.[10] For crystalline solids, a sharp endothermic peak is characteristic of melting. The onset temperature of this peak is analogous to the melting point, while the peak's shape can provide information about purity (impurities tend to broaden the peak and depress the melting point).
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[12] This ensures the trustworthiness of the measurement.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 3-Amino-2-bromo-5-fluoropyridine into an aluminum DSC pan.
-
Gently compact the powder to ensure good thermal contact with the bottom of the pan.
-
Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan as the reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition to a temperature well above the melt (e.g., 150 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The resulting plot of heat flow versus temperature is the DSC thermogram.
-
Determine the extrapolated onset temperature of the endothermic melting peak. This value is reported as the melting point.[11]
-
The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus).
-
Visualization: DSC Analysis Workflow
Caption: Workflow for DSC Melting Point Analysis.
Solubility Profile Determination
Solubility is a critical parameter for reaction solvent selection, crystallization-based purification, and formulation. While qualitative data suggests 3-Amino-2-bromo-5-fluoropyridine is soluble in common organic solvents, quantitative data is essential for process optimization.[1] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[13]
Rationale for Method Selection
The shake-flask method is considered the "gold standard" for solubility measurement because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature.[13]
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
Select a range of solvents relevant to potential applications (e.g., methanol, ethanol, ethyl acetate, dichloromethane, toluene, water).
-
In separate vials, add an excess amount of 3-Amino-2-bromo-5-fluoropyridine to a known volume (e.g., 5 mL) of each solvent. The presence of undissolved solid is crucial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a filtered syringe (e.g., 0.45 µm PTFE filter) to avoid transferring any solid particles.[15]
-
Quantify the amount of dissolved solute. Two common methods are:
-
Gravimetric Method: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure. Weigh the vial again to determine the mass of the dissolved solid.[15]
-
Spectroscopic/Chromatographic Method: Dilute the filtered supernatant with a known factor and determine the concentration using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.[15]
-
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the mass of the solute and the volume of the solvent sampled.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Handling and Storage
Based on its physical properties and safety information, proper handling and storage are essential.
-
Handling: As with many halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Handling should occur in a well-ventilated area or a fume hood.[17]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from heat and direct sunlight.[1] Its sensitivity to moisture and heat suggests that storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[1]
Conclusion
3-Amino-2-bromo-5-fluoropyridine is a solid crystalline compound with a well-defined melting point and solubility characteristics typical of a polar, functionalized heterocycle. The physical properties outlined in this guide are fundamental to its practical use in a laboratory setting. By employing standardized analytical techniques such as HPLC for purity assessment, DSC for thermal analysis, and the shake-flask method for solubility determination, researchers can ensure the quality of their material and optimize reaction and purification conditions. This rigorous, data-driven approach to understanding a reagent's physical profile is a cornerstone of robust and reproducible chemical science.
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